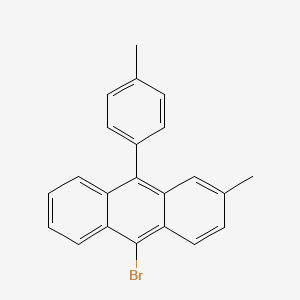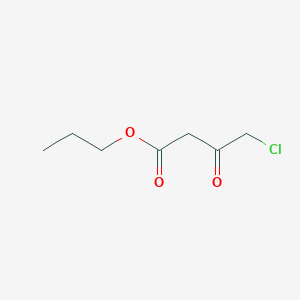
Propyl 4-chloroacetoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl 4-chloroacetoacetate is an organic compound that belongs to the class of acetoacetate esters. It is a colorless to light yellow liquid and is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. The compound’s structure includes a propyl group attached to the ester functionality, which is further connected to a 4-chloroacetoacetate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propyl 4-chloroacetoacetate can be synthesized through the chlorination of propyl acetoacetate. The process involves the following steps:
Cooling: Propyl acetoacetate is cooled to a temperature range of 0-5°C.
Chlorination: Sulfuryl chloride is added dropwise to the cooled propyl acetoacetate while maintaining the temperature at 0-5°C.
Reaction: The mixture is stirred and allowed to react for 2-4 hours at room temperature.
Distillation: The reaction mixture is then heated to 85-95°C to distill and recover unreacted propyl acetoacetate.
Crude Product: The final product, this compound, is obtained after cooling the mixture to 30°C.
Industrial Production Methods
Industrial production of this compound typically involves a continuous process to enhance yield and purity. The process aims to minimize the formation of byproducts such as 2-chloroacetoacetate. The continuous method ensures a high yield of over 97% and controls the byproduct formation to below 0.15% .
Analyse Des Réactions Chimiques
Types of Reactions
Propyl 4-chloroacetoacetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to form corresponding alcohols.
Enolate Formation: The compound can form enolates, which are useful intermediates in various organic reactions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the chlorine atom under basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can convert the compound to its corresponding alcohol.
Enolate Formation: Strong bases like sodium ethoxide or lithium diisopropylamide (LDA) are used to generate enolates.
Major Products
Substitution: Products include various substituted acetoacetates.
Reduction: Major products are the corresponding alcohols.
Enolate Reactions: Products include alkylated or acylated derivatives.
Applications De Recherche Scientifique
Propyl 4-chloroacetoacetate is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the synthesis of biologically active molecules.
Industry: The compound is used in the manufacture of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of propyl 4-chloroacetoacetate involves its ability to undergo various chemical transformations. The compound can form enolates, which act as nucleophiles in substitution and addition reactions. The chlorine atom can be substituted, leading to the formation of diverse derivatives. These transformations are facilitated by the compound’s structural features, including the ester and chloro groups .
Comparaison Avec Des Composés Similaires
Propyl 4-chloroacetoacetate can be compared with other acetoacetate esters such as ethyl 4-chloroacetoacetate and methyl acetoacetate:
Ethyl 4-chloroacetoacetate: Similar in structure but with an ethyl group instead of a propyl group.
Methyl acetoacetate: Lacks the chloro group and is used in different synthetic applications.
Conclusion
This compound is a valuable compound in organic synthesis, offering versatility in various chemical reactions and applications in scientific research, medicine, and industry. Its unique structural features and reactivity make it a crucial intermediate in the synthesis of complex molecules.
Propriétés
Numéro CAS |
86728-86-1 |
|---|---|
Formule moléculaire |
C7H11ClO3 |
Poids moléculaire |
178.61 g/mol |
Nom IUPAC |
propyl 4-chloro-3-oxobutanoate |
InChI |
InChI=1S/C7H11ClO3/c1-2-3-11-7(10)4-6(9)5-8/h2-5H2,1H3 |
Clé InChI |
BVCKRHMKKUQVAA-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)CC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


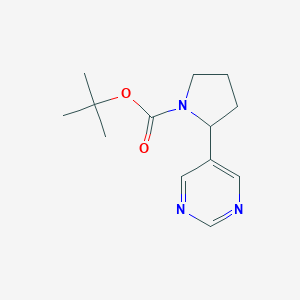

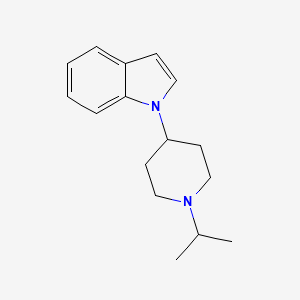
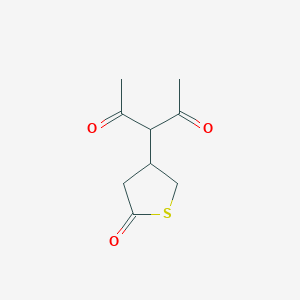
![3-Ethoxy-2-[(6-methylpyridin-2-yl)amino]isonicotinonitrile](/img/structure/B13984945.png)
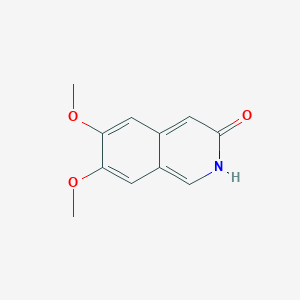
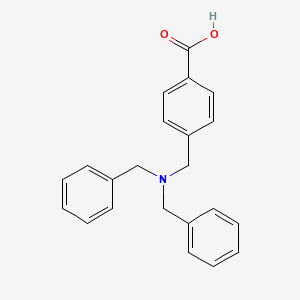


![4-{[(Methylcarbamoyl)amino]methyl}-N-(propan-2-yl)benzamide](/img/structure/B13984962.png)
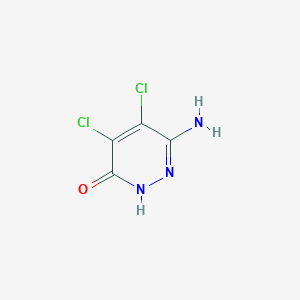
![1-Cyclopropyl-7-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13984969.png)
![Benzyl 1-{[(alpha-Chloroethoxy)carbonyl]aminomethyl}-1-Cyclohexane Acetate](/img/structure/B13984978.png)
